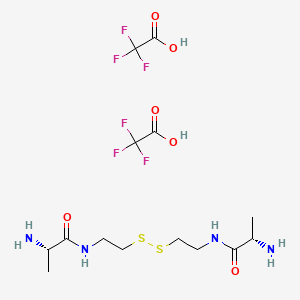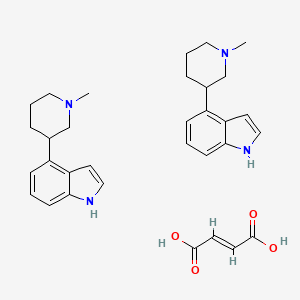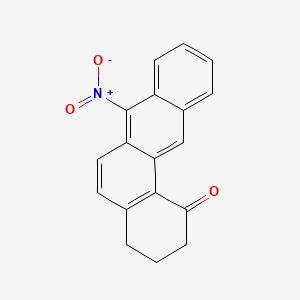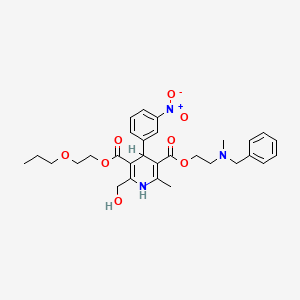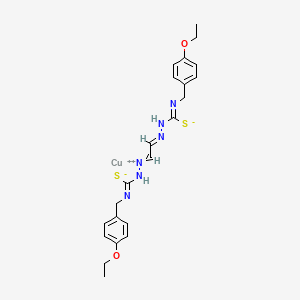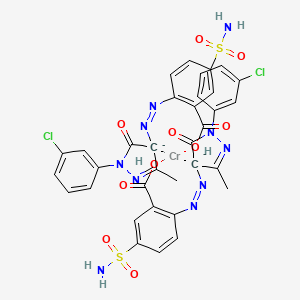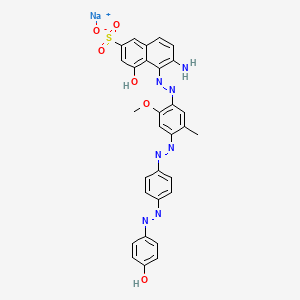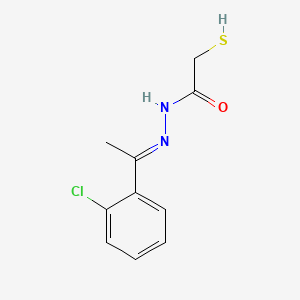
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane is a complex organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structure, which includes an oxirane ring substituted with various alkyl and phenoxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the 4-ethylphenoxy intermediate. This can be achieved by reacting 4-ethylphenol with an appropriate alkylating agent under basic conditions.
Alkylation: The phenoxy intermediate is then alkylated with 2,3-dimethylpentyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form the desired alkylated phenoxy compound.
Epoxidation: The final step involves the epoxidation of the alkylated phenoxy compound using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
化学反応の分析
Types of Reactions
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines, thiols, or halides can open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as ammonia, thiols, or halides in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
科学的研究の応用
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The specific pathways and targets involved depend on the context of its application and the nature of the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Ethyl-3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 3-(4-Ethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 7-Hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one
Uniqueness
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane is unique due to its specific substitution pattern and the presence of the oxirane ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of alkyl and phenoxy groups with the oxirane ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
特性
CAS番号 |
64165-20-4 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC名 |
2-ethyl-3-[5-(4-ethylphenoxy)-2,3-dimethylpentyl]-2-methyloxirane |
InChI |
InChI=1S/C20H32O2/c1-6-17-8-10-18(11-9-17)21-13-12-15(3)16(4)14-19-20(5,7-2)22-19/h8-11,15-16,19H,6-7,12-14H2,1-5H3 |
InChIキー |
KTADMVSGNDERHS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCCC(C)C(C)CC2C(O2)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


